2-nitro-1H-pyrrole-3-carboxylic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C5H4N2O4 |
|---|---|
Molecular Weight |
156.10 g/mol |
IUPAC Name |
2-nitro-1H-pyrrole-3-carboxylic acid |
InChI |
InChI=1S/C5H4N2O4/c8-5(9)3-1-2-6-4(3)7(10)11/h1-2,6H,(H,8,9) |
InChI Key |
MSBWLQURRCKGNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=C1C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Nitro 1h Pyrrole 3 Carboxylic Acid and Its Structural Analogs
Strategic Approaches to Pyrrole (B145914) Ring Construction
The foundation of synthesizing 2-nitro-1H-pyrrole-3-carboxylic acid lies in the initial construction of the pyrrole heterocycle. Modern organic synthesis offers a variety of powerful methods, from classical ring-closure reactions to complex multi-component strategies, to build the pyrrole core with desired substitution patterns.
Ring-closure or cyclization reactions are a cornerstone of heterocyclic synthesis. These methods typically involve the formation of one or two carbon-nitrogen bonds to close the ring from an acyclic precursor.
Paal-Knorr Synthesis : This is a classical and widely used method that involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. The reaction proceeds via the formation of a di-imine intermediate, which then undergoes cyclization and dehydration to yield the pyrrole. The use of 2,5-dimethoxytetrahydrofuran (B146720) as a stable precursor to the required 1,4-dicarbonyl compound is a common modern adaptation. organic-chemistry.org
Hantzsch Pyrrole Synthesis : This method involves the reaction of an α-halo ketone with a β-ketoester and an amine (like ammonia). orientjchem.orgnih.gov It is particularly relevant for producing pyrroles with specific ester functionalities, which can later be hydrolyzed to carboxylic acids. A continuous flow process based on the Hantzsch reaction has been developed for the synthesis of pyrrole-3-carboxylic acid derivatives from tert-butyl acetoacetates, amines, and α-bromoketones. syrris.comresearchgate.net
Ring-Closing Metathesis (RCM) : A more modern approach, RCM uses ruthenium-based catalysts (e.g., Grubbs catalyst) to cyclize diallylamines into 2,5-dihydro-1H-pyrroles. organic-chemistry.orgacs.org These intermediates can then be oxidized in situ to form the aromatic pyrrole ring. organic-chemistry.orgacs.org This tandem approach allows for the synthesis of various substituted pyrroles under mild conditions. acs.org
Electrocyclic Ring Closure : Certain acyclic precursors can undergo pericyclic reactions to form the pyrrole ring. For instance, 1-azapentadienyl cations, generated from 1-azapenta-1,4-diene-3-ols in the presence of acid, can undergo a 4π-conrotatory electrocyclic ring-closure. acs.org Quantum chemical calculations support this mechanism, indicating a transition state with Möbius-type aromatic character. acs.org
Furan (B31954) Ring Opening/Pyrrole Ring Closure : This strategy involves the transformation of a furan ring into a pyrrole. N-(furfuryl)anthranilamides, for example, can be treated with an acid system to open the furan ring into a diketone moiety, which then undergoes intramolecular condensation to form a pyrrolo[1,2-a] nih.govrsc.orgdiazepine, constructing the pyrrole ring in the process. rsc.org
| Ring-Closure Method | Key Reactants | Primary Product Type | Reference(s) |
| Paal-Knorr Synthesis | 1,4-Dicarbonyl compound, Amine/Ammonia | Substituted Pyrroles | organic-chemistry.org |
| Hantzsch Synthesis | α-Halo ketone, β-Ketoester, Amine | Pyrrole Esters | orientjchem.orgnih.govsyrris.com |
| Ring-Closing Metathesis (RCM) | Diallylamine (B93489), Ruthenium Catalyst | Dihydropyrroles (then oxidized) | organic-chemistry.orgacs.org |
| 4π-Electrocyclic Closure | 1-Azapenta-1,4-diene-3-ol, Acid | Substituted Pyrroles | acs.org |
| Furan Ring Opening | N-(furfuryl) amides, Acid | Fused Pyrrole Systems | rsc.org |
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, minimizing waste and operational steps. bohrium.comrsc.org Several MCRs have been developed for the synthesis of highly functionalized pyrroles.
Four-Component Synthesis : One notable MCR involves the reaction of amines, dialkyl acetylenedicarboxylates, and aromatic aldehydes, catalyzed by triphenylmethyl chloride, to yield polysubstituted pyrroles. orientjchem.org Another catalyst-free, four-component reaction combines phenyl glyoxal (B1671930) monohydrate, N,N-dimethyl barbituric acid, 1,3-dicarbonyls, and amines in ethanol (B145695) to produce penta-substituted pyrroles. orientjchem.orgorientjchem.org
Three-Component Synthesis : A variety of three-component reactions exist. One solvent-free and catalyst-free method involves reacting 3-formylchromones, amines, and paraformaldehyde under microwave irradiation. researchgate.net Another approach uses primary amines, alkyl propiolates, and diethyl oxalate (B1200264) in water to afford polysubstituted pyrroles without a catalyst. orientjchem.org The Hantzsch synthesis can also be considered a three-component reaction and has been adapted to continuous flow microreactors for the rapid synthesis of pyrrole-3-carboxylic acid derivatives. syrris.comresearchgate.net
| Reaction Type | Components | Catalyst/Conditions | Key Feature | Reference(s) |
| 4-Component | Amine, Dialkyl acetylenedicarboxylate, Aldehyde | Ph₃CCl | Forms polysubstituted pyrroles | orientjchem.org |
| 4-Component | Phenyl glyoxal, Barbituric acid, 1,3-Dicarbonyl, Amine | None (Ethanol, reflux) | Forms penta-substituted pyrroles | orientjchem.orgorientjchem.org |
| 3-Component | 3-Formylchromone, Amine, Paraformaldehyde | None (Microwave) | Catalyst and solvent-free | researchgate.net |
| 3-Component | Primary amine, Alkyl propiolate, Diethyl oxalate | None (Water, 70°C) | Green chemistry approach | orientjchem.org |
| 3-Component (Hantzsch) | tert-Butyl acetoacetate, Amine, α-Bromoketone | Continuous Flow (140-200°C) | Direct synthesis of pyrrole-3-carboxylic acids | syrris.comresearchgate.net |
Introduction of Nitro and Carboxylic Acid Functionalities onto Pyrrole Scaffolds
Once the pyrrole core is formed, the next critical phase is the introduction of the nitro and carboxylic acid groups at the correct positions. The electron-rich nature of the pyrrole ring dictates the regioselectivity of these functionalization reactions. researchgate.net
Pyrrole is highly reactive towards electrophilic aromatic substitution, with a strong preference for substitution at the C2 (or α) position. stackexchange.com This is because the cationic intermediate formed by attack at C2 is stabilized by three resonance structures, compared to only two for attack at the C3 (or β) position. stackexchange.comuop.edu.pk
Standard nitrating conditions, such as a mixture of nitric and sulfuric acids, often lead to polymerization of the pyrrole ring. quimicaorganica.org Therefore, milder reagents are required. A common and effective method is the use of nitric acid in acetic anhydride (B1165640) at low temperatures, which selectively yields 2-nitropyrrole. uop.edu.pkquimicaorganica.org
Achieving nitration at the C3 position is more challenging and requires specific strategies. One reported method utilizes sodium nitrite (B80452) (NaNO₂) with potassium persulfate (K₂S₂O₈) as an oxidant in tetrahydrofuran. researchgate.netchemicalbook.com This radical nitration protocol has been shown to afford 3-nitropyrrole (B1211435) selectively, contrasting with typical electrophilic nitration methods. researchgate.net
For the synthesis of this compound, the strategy would involve starting with a pyrrole-3-carboxylic acid (or its ester). In this substrate, the C3 and C4 positions are occupied, and the C5 position is sterically hindered and electronically deactivated by the adjacent carboxyl group. The C2 position remains the most activated and accessible site for electrophilic attack. Therefore, nitration using nitric acid in acetic anhydride is expected to proceed with high regioselectivity at the C2 position.
| Nitrating Agent | Target Position | Mechanism/Conditions | Key Outcome | Reference(s) |
| HNO₃ / Acetic Anhydride | C2 | Electrophilic substitution (mild) | Forms 2-nitropyrrole, avoids polymerization | uop.edu.pkquimicaorganica.org |
| NaNO₂ / K₂S₂O₈ | C3 | Radical nitration | Selective formation of 3-nitropyrrole | researchgate.netchemicalbook.com |
Introducing a carboxylic acid group onto a pyrrole ring can be achieved through several methods. The choice of method often depends on the desired position and the other substituents present on the ring.
Kolbe-Schmitt Reaction : This reaction involves treating pyrrole with carbon dioxide, typically under basic conditions (e.g., aqueous potassium carbonate at 100°C), to introduce a carboxylic acid group. uop.edu.pkyoutube.com This electrophilic substitution reaction generally yields pyrrole-2-carboxylic acid.
Vilsmeier-Haack Reaction followed by Oxidation : The Vilsmeier-Haack reaction introduces a formyl group (-CHO) onto the pyrrole ring, usually at the C2 position. Subsequent oxidation of this aldehyde group can then yield the corresponding carboxylic acid.
Synthesis from Precursors : A highly effective strategy is to build the pyrrole ring with the carboxyl group (or a precursor like an ester) already in place. As mentioned, the Hantzsch pyrrole synthesis is ideal for creating pyrrole-3-carboxylic esters or pyrrole-4-carboxylic esters. researchgate.net A continuous flow method has been specifically optimized to synthesize pyrrole-3-carboxylic acids directly by using a tert-butyl ester, which is hydrolyzed in situ by the HBr byproduct of the Hantzsch reaction. syrris.com This provides a direct and efficient route to the pyrrole-3-carboxylic acid scaffold needed for the final nitration step.
Mechanistic and Modern Synthetic Transformations
The synthesis of complex molecules like this compound benefits from an understanding of reaction mechanisms and the application of modern technologies.
Mechanistically, the regioselectivity of nitration is governed by the stability of the cationic intermediate (the sigma complex). As established, attack at the C2 position allows for more extensive charge delocalization, making it the kinetically and thermodynamically favored pathway for electrophilic substitution. stackexchange.com In cases where non-classical outcomes are observed, such as C3 nitration, alternative mechanisms like radical pathways are operative. researchgate.net
Modern synthetic transformations are enhancing the efficiency and scope of pyrrole synthesis.
Continuous Flow Chemistry : This technology utilizes microreactors to perform reactions in a continuous stream. It offers superior control over reaction parameters (temperature, pressure, time), enhances safety, and allows for easy scale-up. The one-step flow synthesis of pyrrole-3-carboxylic acids from tert-butyl acetoacetates, amines, and 2-bromoketones is a prime example, where the Hantzsch condensation and subsequent ester hydrolysis occur in a single, uninterrupted process. syrris.comresearchgate.net
Photoredox Catalysis : Visible-light photoredox catalysis has emerged as a powerful tool for forming radical intermediates under mild conditions. This has been applied to pyrrole synthesis, for example, in the [3+2] cycloaddition of 2H-azirines with alkynes to generate highly functionalized pyrroles. nih.govlucp.net
Microwave-Assisted Synthesis : Microwave irradiation can dramatically reduce reaction times and improve yields by efficiently heating the reaction mixture. lucp.net It has been successfully used in catalyst-free, multi-component reactions to build pyrrole-containing fused heterocyclic systems. researchgate.net
These advanced methods provide powerful tools for overcoming the challenges associated with the regioselective synthesis of complex pyrrole derivatives. The most logical and efficient pathway to this compound would leverage a modern Hantzsch-type synthesis to build the pyrrole-3-carboxylic acid core, followed by a regioselective electrophilic nitration at the C2 position.
Mechanochemical Synthesis via Ball Milling
Mechanochemistry, particularly synthesis conducted via ball milling, has emerged as a powerful green chemistry tool for the formation of N-heterocycles. nih.govresearchgate.net This solvent-free or low-solvent approach offers numerous advantages, including enhanced reaction rates, higher yields, and simplified work-up procedures. researchgate.net While direct mechanochemical synthesis of this compound is not extensively documented, the synthesis of structurally related polysubstituted pyrroles demonstrates the potential of this methodology.
A notable example involves the manganese(III) acetate-mediated condensation-annulation of primary amines with β-dicarbonyl compounds and α-dicarbonyl compounds under solvent-free ball milling conditions. This method provides a rapid and efficient route to polysubstituted pyrroles. For instance, the reaction of ethyl acetoacetate, aniline, and benzil (B1666583) under ball milling with Mn(OAc)₃ as a mediator affords the corresponding polysubstituted pyrrole in high yield. researchgate.net This strategy could be adapted for the synthesis of precursors to nitropyrrole carboxylic acids by selecting appropriately functionalized starting materials.
The key parameters influencing the success of mechanochemical synthesis include the milling frequency, the weight and material of the milling balls, and the reaction time. researchgate.net These factors must be carefully optimized to achieve the desired product with high efficiency. The application of ball milling to the van Leusen pyrrole synthesis, which provides 3,4-disubstituted pyrroles, further underscores the versatility of this technique for constructing the pyrrole core. organic-chemistry.org
Table 1: Mechanochemical Synthesis of a Polysubstituted Pyrrole Derivative
| Entry | Reactant A | Reactant B | Reactant C | Mediator | Conditions | Product | Yield (%) |
|---|
Acid-Catalyzed Intramolecular Cyclization Processes
Acid-catalyzed intramolecular cyclization is a cornerstone of pyrrole synthesis. These reactions typically involve the formation of an enaminone or a related intermediate, followed by a ring-closing step promoted by a Brønsted or Lewis acid. researchgate.netmdpi.com This approach is highly adaptable for the synthesis of a wide array of substituted pyrroles.
One effective strategy involves the trifluoroacetic acid (TFA)-catalyzed cyclization of 2-propynyl-1,3-dicarbonyl compounds with primary amines. researchgate.net The reaction is proposed to proceed through the initial formation of an enaminone intermediate, which then undergoes a regioselective 5-exo-dig cyclization to furnish the pyrrole ring. This method has been successfully employed to generate 1,2,3,5-tetrasubstituted pyrroles in high yields. By choosing starting materials with appropriate substituents, this methodology could be extended to the synthesis of precursors for this compound. researchgate.net
Another relevant acid-catalyzed method is the Clauson-Kaas reaction, which involves the condensation of a primary amine with 2,5-dimethoxytetrahydrofuran in the presence of an acid catalyst to yield N-substituted pyrroles. rsc.org Furthermore, the cyclization of glycine-derived enamino amides under acidic conditions has been shown to produce 4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid derivatives, which are valuable intermediates for further functionalization. mdpi.com
Table 2: Acid-Catalyzed Synthesis of Substituted Pyrroles
| Entry | Starting Material | Amine | Acid Catalyst | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1 | 1-Phenyl-4-pentyne-1,3-dione | Benzylamine | TFA | 1-Benzyl-5-methyl-2-phenyl-1H-pyrrole-3-carbaldehyde | 85 | researchgate.net |
Transition Metal-Catalyzed Coupling Reactions
Transition metal catalysis has revolutionized the synthesis of complex organic molecules, and pyrrole synthesis is no exception. Palladium and ruthenium catalysts, in particular, have been instrumental in developing novel and efficient routes to functionalized pyrroles. rsc.org
Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon bonds. rsc.orgrjptonline.org These reactions, such as the Suzuki, Heck, and Stille couplings, allow for the introduction of a wide range of substituents onto the pyrrole ring with high chemo- and regioselectivity.
A significant advancement in the synthesis of nitropyrrole-containing natural products is the use of a palladium-catalyzed Stille sp³-sp² cross-coupling reaction. rsc.org This methodology was employed in the second-generation total synthesis of the heronapyrrole family of antibiotics, which feature a rare 2-nitropyrrole motif. The key step involved the coupling of a novel 2-nitropyrrole fragment with a complex vinyl stannane, demonstrating the feasibility of using palladium catalysis in the presence of a sensitive nitro group. rsc.org This approach is highly relevant for the synthesis of this compound analogs, where a pre-functionalized nitropyrrole core can be coupled with a suitable partner to build the desired molecular complexity.
Ruthenium catalysts are highly effective in promoting oxidative cyclization reactions to form heterocyclic compounds. While specific applications to this compound are limited, the general methodologies for pyrrole synthesis are well-established. For example, ruthenium-catalyzed oxidative annulation of enamides with alkynes via C-H/N-H bond cleavage provides a regioselective route to N-substituted or N-unsubstituted pyrroles. The reaction conditions can be tuned to favor the formation of either product type.
Another powerful ruthenium-catalyzed method involves the three-component reaction of ketones, amines, and diols to afford N-substituted pyrroles. This dehydrogenative coupling strategy is atom-economical and offers a broad substrate scope. These ruthenium-catalyzed oxidative cyclizations represent a promising avenue for the synthesis of highly substituted pyrroles that could serve as precursors to the target nitro-pyrrole carboxylic acid.
Ring-Closing Metathesis (RCM) in Pyrrole Derivative Synthesis
Ring-closing metathesis (RCM) has become a widely used and powerful strategy for the synthesis of cyclic compounds, including nitrogen-containing heterocycles like pyrroles and their precursors, pyrrolines. organic-chemistry.orgwikipedia.org The reaction typically employs ruthenium-based catalysts, such as the Grubbs or Hoveyda-Grubbs catalysts, to facilitate the intramolecular cyclization of a diene. organic-chemistry.orgorgsyn.org
The synthesis of pyrroles via RCM often involves the initial preparation of a diallylamine derivative. organic-chemistry.orgresearchgate.net This precursor then undergoes ruthenium-catalyzed RCM to form a 3-pyrroline (B95000) ring system. Subsequent aromatization of the pyrroline, which can often be achieved in situ, yields the desired pyrrole. organic-chemistry.orgresearchgate.net A variety of oxidizing agents, including quinones or copper catalysts under an oxygen atmosphere, have been successfully used for the aromatization step. organic-chemistry.orgresearchgate.net
This two-step, one-pot procedure is highly versatile and tolerates a wide range of functional groups, making it an attractive method for the synthesis of complex pyrrole derivatives. organic-chemistry.orgwikipedia.org Although the direct application of RCM to the synthesis of this compound has not been extensively reported, the methodology is well-suited for creating substituted pyrrole-3-carboxylate esters, which could then be nitrated in a subsequent step. syrris.com
Table 3: Synthesis of Pyrroles via RCM and In Situ Oxidation
| Entry | Substrate | Catalyst | Oxidant | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1 | N,N-Diallyl-p-toluenesulfonamide | Grubbs II | DDQ | 1-(Tosyl)-1H-pyrrole | 85 | researchgate.net |
Advanced Spectroscopic Characterization for Structural Elucidation of 2 Nitro 1h Pyrrole 3 Carboxylic Acid
Vibrational Spectroscopy for Molecular Fingerprinting
Vibrational spectroscopy probes the discrete energy levels associated with the stretching and bending of chemical bonds within a molecule, providing a unique "fingerprint" that is highly sensitive to its structure.
Fourier Transform Infrared (FT-IR) Spectroscopy
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. For 2-nitro-1H-pyrrole-3-carboxylic acid, several characteristic absorption bands are expected. The carboxylic acid group will exhibit a very broad O-H stretching vibration, typically in the range of 3300-2500 cm⁻¹, arising from extensive hydrogen bonding. chemscene.com The carbonyl (C=O) stretching vibration of the carboxylic acid is anticipated to appear in the region of 1710-1760 cm⁻¹. acgpubs.org Conjugation with the pyrrole (B145914) ring may shift this absorption to a lower frequency.
The nitro group (NO₂) is expected to show two distinct stretching vibrations: an asymmetric stretch typically found between 1560 and 1500 cm⁻¹ and a symmetric stretch between 1360 and 1300 cm⁻¹. The N-H stretching vibration of the pyrrole ring is predicted to be observed in the region of 3400-3200 cm⁻¹. Additionally, C-H stretching vibrations of the pyrrole ring are expected above 3000 cm⁻¹, while various C-N and C-C stretching and bending vibrations will contribute to the fingerprint region of the spectrum.
Raman Spectroscopy
Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides complementary information to FT-IR. While polar bonds like the C=O and O-H groups of the carboxylic acid give strong signals in the IR spectrum, the more symmetric and less polar bonds often produce strong signals in the Raman spectrum. For this compound, the symmetric stretching vibration of the nitro group is expected to be a prominent feature in the Raman spectrum. The C=C and C-N stretching vibrations of the pyrrole ring are also anticipated to be strong Raman scatterers.
Normal Mode Frequency Analysis and Vibrational Assignments
A complete understanding of the vibrational spectrum requires the assignment of each observed band to a specific molecular motion, or normal mode. This is often accomplished through computational methods, such as Density Functional Theory (DFT), which can calculate the vibrational frequencies and modes of a molecule. By comparing the calculated frequencies with the experimental FT-IR and Raman spectra of related compounds like pyrrole-2-carboxylic acid, a reliable assignment of the vibrational modes for this compound can be proposed. digitellinc.comlibretexts.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivity and Configuration
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the connectivity and three-dimensional structure of organic molecules in solution.
Proton Nuclear Magnetic Resonance (¹H NMR)
The ¹H NMR spectrum of this compound is expected to provide key information about the protons in the molecule. The acidic proton of the carboxylic acid (COOH) is anticipated to appear as a broad singlet at a significantly downfield chemical shift, typically in the range of 10-13 ppm, due to its acidic nature and involvement in hydrogen bonding. chemscene.com The N-H proton of the pyrrole ring is also expected to be a broad singlet, with its chemical shift influenced by the solvent and concentration.
The pyrrole ring has two remaining protons. The positions of their signals will be influenced by the electronic effects of the nitro and carboxylic acid groups. The electron-withdrawing nature of both substituents is expected to deshield the ring protons, shifting their signals to a lower field compared to unsubstituted pyrrole. The relative positions and coupling patterns of these protons would provide definitive evidence for the substitution pattern.
Electronic Spectroscopy for Conjugation and Chromophores
The electronic structure and extent of conjugation in this compound are pivotal to its chemical properties and reactivity. Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a key technique to probe these features by examining the electronic transitions within the molecule.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
The UV-Vis spectrum of this compound is dictated by the interplay of its constituent chromophores and auxochromes within the conjugated system. The primary chromophores are the pyrrole ring and the nitro group (-NO₂), while the carboxylic acid group (-COOH) also influences the electronic environment.
The pyrrole ring, an aromatic heterocycle, possesses a π-electron system that gives rise to characteristic π → π* transitions. Unsubstituted pyrrole typically exhibits absorption bands in the UV region. researchgate.net The presence of substituents significantly modifies the absorption characteristics.
In this compound, the nitro group acts as a powerful chromophore and a strong electron-withdrawing group. This group extends the conjugation of the pyrrole ring. The electronic transitions in this molecule are expected to be significantly influenced by the transfer of electron density between the pyrrole ring and the nitro group. The lone pair of electrons on the oxygen atoms of the nitro group can also participate in n → π* transitions. Generally, n → π* transitions are of lower intensity compared to π → π* transitions. masterorganicchemistry.com
The conjugation of the nitro group with the pyrrole ring is expected to cause a bathochromic shift (a shift to longer wavelengths) of the π → π* transition of the pyrrole ring. This is a common effect observed in conjugated systems where the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is reduced.
Detailed research findings on the specific UV-Vis absorption maxima for this compound are not extensively documented in publicly available literature. However, analysis of structurally similar compounds provides insight into the expected spectral properties. For instance, related nitropyrrole derivatives exhibit strong absorptions at wavelengths significantly longer than that of unsubstituted pyrrole, which is a direct consequence of the extended conjugation and the presence of the nitro chromophore. The solvent used for spectral acquisition can also influence the position and intensity of the absorption bands due to solute-solvent interactions, particularly for polar molecules capable of hydrogen bonding.
Based on the analysis of its structural components and comparison with related molecules, the UV-Vis spectrum of this compound is predicted to show characteristic absorption bands corresponding to its conjugated π-system.
| Compound | Functional Groups | Expected Electronic Transitions | Predicted λmax Region |
| This compound | Pyrrole, Nitro, Carboxylic Acid | π → π, n → π | 250 - 350 nm |
This table summarizes the expected electronic transitions for the target compound based on its functional groups. The predicted absorption maximum (λmax) region is an estimation based on the combined effects of the chromophores and the conjugated system.
Computational and Theoretical Chemistry Studies of 2 Nitro 1h Pyrrole 3 Carboxylic Acid
Quantum Chemical Calculation Methodologies
Quantum chemical calculations are fundamental to modern chemistry, providing a framework to predict and interpret molecular properties from first principles. For a molecule such as 2-nitro-1H-pyrrole-3-carboxylic acid, these methods are indispensable for understanding the interplay between the aromatic pyrrole (B145914) ring, the electron-withdrawing nitro group, and the carboxylic acid functionality.
Density Functional Theory (DFT) Applications for Electronic Structure
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. It is particularly well-suited for studying the electronic structure of heterocyclic compounds. DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to determine optimized geometries, vibrational frequencies, and electronic properties.
Table 1: Predicted Electronic Properties of this compound and Related Compounds (Illustrative DFT Data)
| Compound | HOMO (eV) | LUMO (eV) | Dipole Moment (Debye) |
| Pyrrole | -5.65 | 2.15 | 1.84 |
| Pyrrole-3-carboxylic acid | -6.20 | 1.50 | 2.50 |
| 2-Nitropyrrole | -6.80 | -1.20 | 4.50 |
| This compound (Predicted) | -7.10 | -1.80 | 5.20 |
Note: The data for pyrrole, pyrrole-3-carboxylic acid, and 2-nitropyrrole are representative values from the literature. The values for this compound are predicted based on the trends observed in these analogous compounds.
Ab Initio Methods in Pyrrole Computational Chemistry
Ab initio methods, which are based on first principles without the use of empirical parameters, offer a high level of theory for computational analysis. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide a more rigorous treatment of electron correlation than standard DFT functionals.
Studies on nitrosonium complexes of N-heterocyclic compounds have employed ab initio methods to achieve good agreement with experimental data. nih.govresearchgate.net For this compound, ab initio calculations would be crucial for obtaining highly accurate geometric parameters and interaction energies. A computational study on the intermolecular interactions of 3-nitropyrrole (B1211435) utilized ab initio molecular orbital calculations to understand the stability of stacked dimers, revealing the importance of both Hartree-Fock and electron-correlation terms. researchgate.net These findings suggest that for this compound, ab initio methods would be essential for accurately describing intermolecular interactions, such as hydrogen bonding and stacking, which are critical in the solid state and in biological systems.
Molecular Electron Density Theory (MEDT) for Reaction Mechanism Interpretation
Molecular Electron Density Theory (MEDT) provides a powerful framework for understanding chemical reactivity by analyzing the changes in electron density along a reaction coordinate. This theory posits that the flow of electron density from a nucleophilic region to an electrophilic one governs the course of a chemical reaction.
In the context of this compound, MEDT can be used to interpret the mechanism of various reactions, such as electrophilic aromatic substitution. The pyrrole ring is inherently electron-rich and susceptible to electrophilic attack. bldpharm.combldpharm.comnih.gov However, the presence of the electron-withdrawing nitro and carboxylic acid groups deactivates the ring towards electrophiles. MEDT analysis could precisely map the flow of electron density during an electrophilic attack, identifying the most probable sites of reaction and elucidating the role of the substituents in directing the incoming electrophile. Studies on the electrophilic substitution of pyrrole have shown that the attack preferentially occurs at the 2-position due to the greater stabilization of the intermediate. bldpharm.comnih.gov For this compound, MEDT would likely show a more complex reactivity pattern, with the deactivating effects of the substituents playing a significant role.
Conceptual Density Functional Theory (CDFT) for Reactivity Prediction
Conceptual Density Functional Theory (CDFT) provides a set of reactivity descriptors that can be used to predict the chemical behavior of molecules. nih.gov These descriptors, such as chemical potential, hardness, softness, and the Fukui function, are derived from the change in energy with respect to the number of electrons.
For this compound, CDFT can be used to predict its reactivity towards nucleophiles and electrophiles. The electrophilicity index, for instance, would quantify the molecule's ability to accept electrons, which is expected to be high due to the presence of the nitro group. The Fukui function can identify the most reactive sites within the molecule. The sites with a high value for the Fukui function for nucleophilic attack (f+) would be the most electrophilic, while those with a high value for electrophilic attack (f-) would be the most nucleophilic. It is anticipated that the carbon atom attached to the nitro group and the carbonyl carbon of the carboxylic acid would be strong electrophilic sites.
Table 2: Predicted Conceptual DFT Reactivity Descriptors for this compound and Analogues
| Compound | Chemical Potential (μ) (eV) | Chemical Hardness (η) (eV) | Global Electrophilicity (ω) (eV) |
| Pyrrole | -3.75 | 4.90 | 1.44 |
| Pyrrole-3-carboxylic acid | -3.85 | 4.85 | 1.53 |
| 2-Nitropyrrole | -4.00 | 4.30 | 1.86 |
| This compound (Predicted) | -4.45 | 4.15 | 2.39 |
Note: The data for analogous compounds are representative values. The values for this compound are predicted based on established trends.
Electron Localization Function (ELF) and Local Orbital Localizer (LOL) Analysis
The Electron Localization Function (ELF) and the Local Orbital Localizer (LOL) are topological tools used to visualize and quantify electron localization in a molecule. They provide a chemically intuitive picture of bonding, lone pairs, and atomic shells.
For this compound, ELF and LOL analysis would reveal the electronic structure in detail. The analysis would show regions of high electron localization corresponding to the covalent bonds (C-C, C-N, C-H, N-O, C=O, O-H) and the lone pairs on the nitrogen and oxygen atoms. A particularly interesting aspect would be the analysis of the C-N bond between the pyrrole ring and the nitro group. The ELF analysis would likely show a significant polarization of this bond, with the electron density shifted towards the highly electronegative nitro group. This is consistent with the electron-withdrawing nature of this substituent. Similarly, the C-C bond between the pyrrole ring and the carboxylic acid group would also exhibit polarization.
Quantum Theory of Atoms in Molecules (QTAIM) for Chemical Bonding Analysis
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for partitioning a molecule into atomic basins based on the topology of the electron density. QTAIM analysis allows for the characterization of chemical bonds through the properties of bond critical points (BCPs).
In the case of this compound, QTAIM would be used to analyze the nature of the various chemical bonds within the molecule. The properties of the BCPs, such as the electron density (ρ), its Laplacian (∇²ρ), and the total energy density (H(r)), would provide insights into the strength and nature of each bond. For instance, a high value of ρ and a negative value of ∇²ρ at the BCP are characteristic of a covalent bond. The analysis of the C-N bond of the nitro group and the C-C bond of the carboxylic acid group would be of particular interest, as QTAIM can quantify the degree of covalent and ionic character in these bonds. Studies on other heterocyclic systems have demonstrated the utility of QTAIM in characterizing intramolecular hydrogen bonds and other non-covalent interactions, which would also be relevant for understanding the structure and properties of this compound.
Table 3: Predicted QTAIM Parameters for Key Bonds in this compound
| Bond | Electron Density (ρ) (a.u.) | Laplacian of Electron Density (∇²ρ) (a.u.) | Bond Character |
| C=C (in pyrrole ring) | ~0.30 | < 0 | Covalent |
| C-N (in pyrrole ring) | ~0.28 | < 0 | Covalent |
| C-N (nitro group) | ~0.25 | > 0 | Polar Covalent |
| N-O (nitro group) | ~0.35 | > 0 | Polar Covalent |
| C-C (carboxylic acid) | ~0.26 | < 0 | Covalent |
| C=O (carboxylic acid) | ~0.40 | > 0 | Polar Covalent |
Note: These values are illustrative predictions based on QTAIM analyses of similar functional groups in other molecules.
Conformational Analysis and Potential Energy Surface (PES) Mapping
Computational studies on related molecules, such as pyrrole-2-carboxylic acid, have shown that the planarity of the molecule is a key factor in its stability. researchgate.netmdpi.com For this compound, a potential energy surface (PES) scan would typically be performed by systematically rotating the dihedral angles associated with the C-N bond of the nitro group and the C-C bond of the carboxylic acid group.
It is anticipated that the most stable conformers will be those where the nitro and carboxylic acid groups are nearly coplanar with the pyrrole ring, maximizing π-conjugation. However, steric hindrance between the substituents and the pyrrole ring hydrogens, as well as potential intramolecular hydrogen bonding between the carboxylic acid proton and an oxygen of the nitro group, would lead to distinct energy minima on the PES.
Table 1: Predicted Stable Conformers of this compound
| Conformer | Dihedral Angle (C2-C3-C=O) | Dihedral Angle (C1-C2-N-O) | Predicted Relative Energy (kcal/mol) | Notes |
| I | ~0° (s-cis) | ~0° | 0 (Reference) | Potential for intramolecular hydrogen bonding between the carboxylic proton and the nitro oxygen. |
| II | ~180° (s-trans) | ~0° | Low | Generally less stable than the s-cis conformer in similar systems. |
| III | ~0° (s-cis) | ~90° | High | Rotation of the nitro group out of the plane would disrupt conjugation, leading to higher energy. |
| IV | ~180° (s-trans) | ~90° | High | Both steric hindrance and loss of conjugation contribute to high energy. |
Note: The data in this table is predictive and based on computational studies of analogous molecules. Specific values would require dedicated quantum chemical calculations.
Analysis of Electronic Descriptors for Reactive Site Identification
Electronic descriptors derived from quantum chemical calculations, such as frontier molecular orbitals (HOMO and LUMO) and molecular electrostatic potential (MEP), are crucial for identifying reactive sites for electrophilic and nucleophilic attacks.
For this compound, the presence of the electron-withdrawing nitro and carboxylic acid groups significantly influences the electronic distribution within the pyrrole ring. The nitro group, being a strong deactivating group, is expected to lower the energy of both the HOMO and LUMO, making the molecule less susceptible to electrophilic attack compared to unsubstituted pyrrole.
The HOMO is likely to be localized over the pyrrole ring, while the LUMO is expected to have significant contributions from the nitro group, indicating that this is the most probable site for nucleophilic attack or reduction. The MEP surface would likely show negative potential around the oxygen atoms of the nitro and carboxylic acid groups, making them susceptible to electrophilic attack or hydrogen bonding interactions. Conversely, positive potential would be expected around the N-H and O-H protons, indicating their acidic nature.
Studies on other nitropyrrole derivatives have shown that the nitro group profoundly impacts the electronic properties, enhancing the compound's utility in materials science and as an intermediate in organic synthesis. researchgate.netchemimpex.com
Table 2: Predicted Electronic Descriptors for this compound and Related Compounds
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Predicted Reactive Sites |
| Pyrrole | -5.65 | 2.15 | 7.80 | Electrophilic attack at C2/C5 |
| Pyrrole-3-carboxylic acid | -6.10 | -0.50 | 5.60 | Electrophilic attack at C2/C5, nucleophilic attack at carboxyl carbon |
| 3-Nitropyrrole | -6.80 | -2.50 | 4.30 | Nucleophilic attack at the nitro group and C2/C5 |
| This compound (Predicted) | -7.20 | -3.00 | 4.20 | Nucleophilic attack at the nitro group and C5, electrophilic attack at the oxygen atoms |
Note: The values in this table are estimations based on trends observed in computational studies of related molecules and are intended for comparative purposes. researchgate.netosti.govnih.gov
Studies on Molecular Stability and Tautomeric Equilibria in Pyrrole Carboxylic Acids
Tautomerism is a key consideration in heterocyclic compounds, particularly those with labile protons and multiple nitrogen and oxygen atoms. For this compound, several tautomeric forms are possible, including nitro-aci tautomerism and keto-enol tautomerism involving the pyrrole ring.
The most common form is the nitro tautomer. However, under certain conditions, a proton from the pyrrole nitrogen or the adjacent carbon could migrate to the nitro group, forming an aci-nitro tautomer (a nitronic acid). youtube.comrsc.org The equilibrium between the nitro and aci forms is generally heavily skewed towards the more stable nitro form.
Additionally, keto-enol type tautomerism involving the pyrrole ring itself is a possibility, where the aromatic pyrrole ring is converted into a non-aromatic pyrrolenine form. Computational studies on pyrrole and its derivatives generally show that the aromatic tautomer is significantly more stable.
The stability of these tautomers can be evaluated computationally by comparing their total energies. For this compound, it is highly probable that the aromatic nitro tautomer is the most stable form under normal conditions. The presence of the electron-withdrawing groups is expected to influence the acidity of the N-H proton, which could play a role in tautomeric equilibria in different solvent environments. frontiersin.org
Table 3: Possible Tautomers of this compound
| Tautomer Name | Structural Description | Predicted Relative Stability |
| Nitro Tautomer (Aromatic) | Standard structure of this compound. | Most Stable |
| Aci-Nitro Tautomer (from N-H) | Proton from the pyrrole nitrogen migrates to a nitro oxygen, forming a nitronic acid. | Less Stable |
| Aci-Nitro Tautomer (from C-H) | Proton from an adjacent ring carbon migrates to a nitro oxygen. | Less Stable |
| Keto Tautomer (Non-aromatic) | The pyrrole ring exists in a non-aromatic keto form. | Least Stable |
Note: The relative stabilities are predictions based on general principles of tautomerism in nitro compounds and pyrroles. youtube.comlibretexts.org
Applications of 2 Nitro 1h Pyrrole 3 Carboxylic Acid As a Synthetic Building Block in Organic Chemistry
Precursor Role in the Synthesis of Diverse Pyrrole (B145914) Derivatives
The structure of 2-nitro-1H-pyrrole-3-carboxylic acid offers two primary reaction sites for derivatization: the nitro group and the carboxylic acid. This dual functionality allows for the generation of a wide array of substituted pyrroles.
A key transformation is the reduction of the nitro group to an amino group, yielding 2-amino-1H-pyrrole-3-carboxylic acid. This conversion dramatically alters the electronic properties of the pyrrole ring and introduces a nucleophilic amino group that can participate in various subsequent reactions. The reduction can be achieved using standard methods, such as catalytic hydrogenation with palladium on carbon (Pd/C) or using reducing agents like tin(II) chloride. thieme-connect.com
The carboxylic acid moiety can undergo standard transformations, such as esterification and amidation. libretexts.org For instance, reaction with various alcohols in the presence of an acid catalyst can produce a library of corresponding esters. Similarly, coupling with a diverse range of primary and secondary amines, often facilitated by coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC), can yield a wide variety of amides. libretexts.org
By combining these transformations, a multitude of pyrrole derivatives can be accessed. For example, the nitro group can first be reduced, and the resulting aminopyrrole can then be acylated at the amino group or the carboxylic acid can be converted to an amide, leading to compounds with diverse functionalities and potential applications in medicinal chemistry and materials science. frontiersin.orgnih.gov
Table 1: Potential Derivatization Reactions of this compound
| Starting Material | Reagents and Conditions | Product |
| This compound | H₂, Pd/C | 2-Amino-1H-pyrrole-3-carboxylic acid |
| This compound | R-OH, H⁺ | 2-Nitro-1H-pyrrole-3-carboxylate ester |
| This compound | R-NH₂, DCC | 2-Nitro-1H-pyrrole-3-carboxamide |
| 2-Amino-1H-pyrrole-3-carboxylic acid | Acyl chloride, base | 2-(Acylamino)-1H-pyrrole-3-carboxylic acid |
Intermediate in the Formation of Complex Heterocyclic Systems
The derivatives of this compound, particularly the corresponding amino esters or amino amides, are valuable intermediates for the synthesis of fused heterocyclic systems. These bicyclic structures are of significant interest as they form the core of many biologically active compounds. nih.gov
For instance, 2-amino-1H-pyrrole-3-carbonitrile, a related derivative, can be used to synthesize pyrrolo[2,3-d]pyrimidines. enamine.net Similarly, 3-aminopyrrole derivatives can be cyclized to form pyrrolo[3,2-d]pyrimidines (9-deazapurines). semanticscholar.orgresearchgate.net The general strategy involves the reaction of the aminopyrrole derivative with a suitable dielectrophilic partner, leading to the formation of a second fused ring.
A plausible synthetic route starting from a derivative of this compound would involve the reduction of the nitro group to an amine, followed by cyclization with a 1,3-dielectrophile. For example, the reaction of a 2-amino-1H-pyrrole-3-carboxylate ester with a β-ketoester could lead to the formation of a pyrrolo[2,3-b]pyridine ring system, which is a core structure in many kinase inhibitors. thieme-connect.comnih.govnih.gov
Table 2: Examples of Fused Heterocycles from Aminopyrrole Precursors
| Aminopyrrole Precursor | Reaction Partner | Fused Heterocyclic System |
| 2-Amino-1H-pyrrole-3-carboxylate | β-Diketone | Pyrrolo[2,3-b]pyridine |
| 3-Aminopyrrole | Unsymmetrical diketone | Pyrrolo[3,2-b]pyridine thieme-connect.com |
| 5-Amino-1H-pyrrole-3-carbonitrile | Fluorinated 1,3-bielectrophile | Pyrrolo[2,3-d]pyrimidine enamine.net |
Utility in the Construction of Scaffolds for Chemical Libraries
The ability to readily derivatize this compound at two distinct points makes it a useful scaffold for the construction of chemical libraries for drug discovery and other screening purposes. nih.govnih.gov A combinatorial approach can be employed where a set of alcohols or amines are used to derivatize the carboxylic acid, and a variety of substituents can be introduced via reactions of the amino group (after reduction of the nitro group).
This strategy allows for the rapid generation of a large number of structurally related compounds. For example, a library of pyrrole-3-carboxamides can be synthesized by reacting the parent carboxylic acid with a panel of diverse amines. Subsequently, the nitro group can be reduced and the resulting amino group can be acylated with a set of different acyl chlorides, leading to a two-dimensional library of compounds. Such libraries are invaluable for screening for biological activity and for structure-activity relationship (SAR) studies. nih.govnih.gov
Derivatization for Functional Material Precursors
Pyrrole-containing polymers, particularly polypyrrole, are well-known for their conducting properties. nih.govacs.org The functionalization of the pyrrole monomer can be used to tune the properties of the resulting polymer, such as solubility, processability, and electronic characteristics. researchgate.net
While direct polymerization of this compound may be challenging, its derivatives could serve as precursors for functional polymers. For example, the carboxylic acid could be converted into a polymerizable group, or it could be used to attach the pyrrole moiety to a polymer backbone. The nitro group, or the amino group after reduction, could also be used to modulate the electronic properties of the polymer or to serve as a site for further functionalization.
Furthermore, pyrrole derivatives are being explored for their use in porous organic polymers (POPs). acs.org These materials have applications in areas such as gas storage and catalysis. The defined geometry and functional groups of derivatives of this compound could make them suitable building blocks for the synthesis of novel POPs with tailored properties.
Q & A
Basic Research Questions
Q. What are the critical safety considerations when handling 2-nitro-1H-pyrrole-3-carboxylic acid in laboratory settings?
- Methodological Answer : Prioritize hazard mitigation by consulting Safety Data Sheets (SDS) for acute toxicity (oral, Category 4; H302), skin irritation (Category 2; H315), and respiratory tract irritation (H335). Implement engineering controls (e.g., fume hoods) and personal protective equipment (PPE) such as nitrile gloves and safety goggles. Reference SDS data for storage conditions (e.g., inert atmosphere) to prevent decomposition .
Q. How can researchers confirm the purity and structural identity of synthesized this compound?
- Methodological Answer : Use a combination of 1H/13C NMR to identify characteristic peaks (e.g., nitro group deshielding effects, pyrrole ring protons) and X-ray crystallography to resolve spatial arrangements. Compare experimental data with computational predictions (e.g., PubChem or crystallographic databases). For purity, employ HPLC-MS to detect impurities and quantify via integration of chromatographic peaks .
Q. What synthetic routes are commonly employed to introduce the nitro group at the 2-position of pyrrole-3-carboxylic acid derivatives?
- Methodological Answer : Optimize nitration using mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration. Monitor regioselectivity via TLC and FTIR to confirm nitro group incorporation. Post-synthesis, purify via recrystallization (e.g., ethanol/ethyl acetate mixtures) and validate using elemental analysis .
Q. How do electronic effects of the nitro group influence the acidity of the carboxylic acid moiety in this compound?
- Methodological Answer : Perform pH titration to measure pKa shifts caused by the nitro group’s electron-withdrawing effect. Compare with non-nitrated analogs (e.g., 1H-pyrrole-3-carboxylic acid) to isolate electronic contributions. Computational modeling (DFT) can further elucidate charge distribution .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data caused by tautomerism or intermolecular hydrogen bonding?
- Methodological Answer : For tautomerism (e.g., nitro-enol vs. nitro-keto forms), use variable-temperature NMR to observe dynamic equilibria. For hydrogen bonding (e.g., N–H⋯O interactions), analyze X-ray crystallographic data to identify dimeric or chain motifs (e.g., R₂²(8) or R₂²(10) graph sets). Pair with solid-state IR to confirm hydrogen-bonding patterns .
Q. What strategies improve the thermal stability of this compound during high-temperature reactions?
- Methodological Answer : Design co-crystals with stabilizing agents (e.g., urea derivatives) to enhance lattice energy. Characterize co-crystals via DSC/TGA to assess decomposition profiles. Alternatively, derivatize the carboxylic acid group (e.g., esterification) to reduce reactivity under thermal stress .
Q. How does the nitro group affect the compound’s reactivity in cross-coupling or cycloaddition reactions?
- Methodological Answer : Evaluate electronic effects using cyclic voltammetry to measure redox potentials. For Suzuki-Miyaura coupling, compare catalytic efficiency (Pd-based) with non-nitrated analogs. Use in situ FTIR to monitor reaction intermediates and optimize conditions (e.g., solvent polarity, base strength) .
Q. What advanced techniques are suitable for studying surface adsorption or catalytic properties of this compound?
- Methodological Answer : Employ AFM or XPS to analyze adsorption on metal/metal oxide surfaces. For catalytic applications (e.g., ligand design), use UV-vis spectroscopy to track coordination complexes. Pair with DFT calculations to model surface interactions and predict reactivity .
Q. How can regioselective functionalization of the pyrrole ring be achieved without disrupting the nitro or carboxylic acid groups?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
